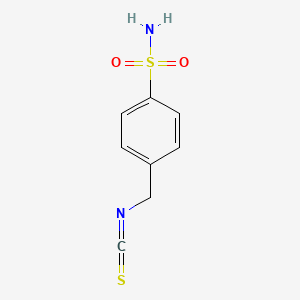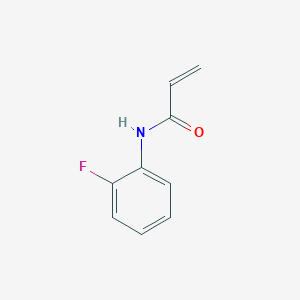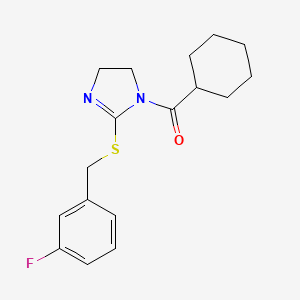
2-(5-Bromo-2-methoxyphenyl)-1,3-thiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromo-2-methoxyphenyl)-1,3-thiazolidine is an organic compound that features a thiazolidine ring substituted with a 5-bromo-2-methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-methoxyphenyl)-1,3-thiazolidine typically involves the reaction of 5-bromo-2-methoxybenzaldehyde with cysteamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently cyclizes to form the thiazolidine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Bromo-2-methoxyphenyl)-1,3-thiazolidine can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazolidine ring or the aromatic bromine.
Substitution: The bromine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated or reduced thiazolidine derivatives.
Substitution: Substituted thiazolidine derivatives with various functional groups.
Applications De Recherche Scientifique
2-(5-Bromo-2-methoxyphenyl)-1,3-thiazolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(5-Bromo-2-methoxyphenyl)-1,3-thiazolidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazolidine ring can act as a pharmacophore, binding to specific molecular targets and influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-Bromo-2-methoxyphenyl)-1,3-thiazole
- 2-(5-Bromo-2-methoxyphenyl)-1,3-oxazolidine
- 2-(5-Bromo-2-methoxyphenyl)-1,3-dithiolane
Uniqueness
2-(5-Bromo-2-methoxyphenyl)-1,3-thiazolidine is unique due to the presence of both a thiazolidine ring and a brominated aromatic ring. This combination imparts specific chemical reactivity and potential biological activity that may not be present in similar compounds.
Propriétés
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-1,3-thiazolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNOS/c1-13-9-3-2-7(11)6-8(9)10-12-4-5-14-10/h2-3,6,10,12H,4-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMNTCVNVMDBSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2NCCS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-methoxyphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2359512.png)

![1-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]naphthalene-2-carbonitrile](/img/structure/B2359514.png)


![2-[(2-chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate](/img/structure/B2359519.png)


![4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoic Acid](/img/structure/B2359522.png)


![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2359527.png)

![N-[[(2-methylbenzoyl)amino]carbamothioyl]-4-(2-phenylethoxy)benzamide](/img/structure/B2359533.png)
